Fusarenon X
Overview
Description
Fusarenon X is a type B trichothecene mycotoxin produced by various species of Fusarium fungi, such as Fusarium graminearum and Fusarium culmorum . It is known for its potent cytotoxic and immunosuppressive properties, making it a subject of interest in toxicological studies . This compound is commonly found in contaminated cereals and grains, posing a risk to both human and animal health .
Mechanism of Action
Target of Action
The primary targets of Fusarenon X are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow . These targets are particularly susceptible due to their high rate of protein and DNA synthesis, which this compound disrupts.
Mode of Action
This compound exerts its toxicity primarily through the inhibition of protein synthesis, followed by the disruption of DNA synthesis . It binds to ribosomes, leading to the disaggregation of eukaryotic polyribosomes at high concentrations . This disruption of protein and DNA synthesis can lead to cell death, particularly in rapidly proliferating cells.
Biochemical Pathways
This compound affects several biochemical pathways. It down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism . Interestingly, several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, are specific to this compound .
Result of Action
The molecular and cellular effects of this compound’s action are profound. It induces apoptosis in both in vitro and in vivo studies . It causes immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is primarily found in cereals grown in temperate regions, but it can also be found worldwide because of the global transport of products . The presence of this compound in the environment, particularly in agricultural commodities, poses a significant risk to human and animal health.
Biochemical Analysis
Biochemical Properties
Fusarenon X plays a significant role in biochemical reactions. It is known to evoke a ribotoxic stress response, which inhibits protein and DNA synthesis in eukaryotic cells . The major targets of this compound are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow .
Cellular Effects
This compound has been shown to induce more severe histological alterations than other mycotoxins like Deoxynivalenol (DON). Inflammation is the hallmark of the molecular toxicity of this compound . It has been reported to cause immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to ribosomes and inhibiting protein synthesis . It also disrupts DNA synthesis and induces apoptosis through the generation of reactive oxygen species . Several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, were specific to this compound .
Temporal Effects in Laboratory Settings
It is known that this compound induces more potent intestinal inflammation than DON
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Exposure to this compound is associated with diarrhea and extensive intestinal hemorrhaging with cellular destruction in the intestinal mucosa
Metabolic Pathways
This compound is involved in several metabolic pathways. The transcriptome analysis revealed that this compound down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fusarenon X can be synthesized through a series of chemical reactions involving the precursor compounds found in Fusarium species . The synthetic route typically involves the use of acetonitrile and water mixtures for extraction, followed by purification using liquid chromatography . The reaction conditions often require precise control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin . The harvested fungal cultures are then processed to extract and purify this compound using advanced chromatographic techniques . This method ensures a consistent supply of the compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Fusarenon X undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Fusarenon X has a wide range of scientific research applications due to its potent biological activities . In chemistry, it is used as a model compound to study the mechanisms of mycotoxin action and to develop methods for detecting and quantifying mycotoxins in food and feed . In biology, this compound is used to investigate its effects on cellular processes, including protein synthesis and apoptosis . In medicine, it is studied for its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells . Additionally, this compound is used in industry to develop strategies for mitigating mycotoxin contamination in agricultural products .
Comparison with Similar Compounds
Fusarenon X belongs to the trichothecene family of mycotoxins, which includes other compounds such as deoxynivalenol, nivalenol, and T-2 toxin . Compared to these similar compounds, this compound is known for its higher toxicity and more potent biological effects . For instance, it induces more severe histological alterations and inflammation compared to deoxynivalenol . The unique pathways targeted by this compound, such as VDR/RXR activation and ephrin receptor signaling, distinguish it from other trichothecenes .
List of Similar Compounds:- Deoxynivalenol
- Nivalenol
- T-2 toxin
- HT-2 toxin
- 3-acetyldeoxynivalenol
- 15-acetyldeoxynivalenol
This compound’s unique properties and potent biological activities make it a valuable compound for scientific research and industrial applications. Its study continues to provide insights into the mechanisms of mycotoxin action and the development of strategies to mitigate mycotoxin contamination.
Properties
IUPAC Name |
[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUCFKWVIWWNW-CAYGJDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; [HSDB] | |
Record name | Fusarenon X | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5394 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |
Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals. | |
Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |
CAS No. |
23255-69-8 | |
Record name | Fusarenon X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fusarenon-X | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fusarenone X | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |
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Record name | Fusarenon X | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | FUSARENONE X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |
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Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-92 °C | |
Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Fusarenon-X in eukaryotic cells?
A: Fusarenon-X primarily targets the peptidyl transferase center, the catalytic site of the ribosome responsible for protein synthesis. [, , ]
Q2: Does the length of the nascent polypeptide chain influence Fusarenon-X binding to the ribosome?
A: Yes, the ability of Fusarenon-X to bind to the peptidyl transferase center on polyribosomes is dependent on the length of the nascent polypeptide chain, with longer chains potentially hindering its binding. []
Q3: What are some downstream effects observed in cells exposed to Fusarenon-X?
A: Fusarenon-X exposure can induce apoptosis (programmed cell death) in various organs, particularly in the liver, kidney, and spleen. [] It can also lead to immunosuppression by depressing mitogenic responses of lymphocytes and inducing suppressor macrophages. [, ]
Q4: What is the molecular formula and weight of Fusarenon-X?
A: The molecular formula of Fusarenon-X is C17H22O8, and its molecular weight is 354.4 g/mol. []
Q5: How does the structure of Fusarenon-X relate to its activity compared to other trichothecenes?
A: Fusarenon-X belongs to the type B trichothecenes. Compared to other trichothecenes, its activity is generally considered moderate. For instance, T-2 toxin often displays higher toxicity. Studies comparing emetic potency place Fusarenon-X's potency between that of deoxynivalenol and nivalenol. []
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Fusarenon-X?
A: While detailed ADME studies are limited, research suggests that Fusarenon-X can be absorbed orally and distributed to various organs, including the liver, kidney, and spleen, where it exerts toxic effects. [, ]
Q7: What are the effects of Fusarenon-X exposure during pregnancy in animal models?
A: Studies in mice have shown that Fusarenon-X exposure during pregnancy can induce abortion, inhibit embryo implantation, and cause fetal growth retardation. These effects are dose-dependent and vary depending on the timing of exposure. []
Q8: What cell types are particularly susceptible to Fusarenon-X-induced apoptosis?
A: Fusarenon-X appears to induce apoptosis in various cell types, with notable sensitivity observed in hepatocytes around the central lobular zone of the liver, proximal tubular cells of the kidney, and hematopoietic cells in the red pulp area of the spleen. []
Q9: What in vitro models have been used to study the effects of Fusarenon-X on lymphocyte function?
A: Researchers have utilized mitogen-stimulated lymphocyte proliferation assays to investigate the immunosuppressive effects of Fusarenon-X. These studies have demonstrated that the compound inhibits both T-cell and B-cell mitogen-induced proliferation, indicating a broad immunosuppressive activity. []
Q10: Have any mechanisms of resistance to Fusarenon-X been identified?
A: Studies using yeast mutants resistant to trichodermin, another trichothecene mycotoxin, have shown that alterations in the ribosomal peptidyl transferase center can confer cross-resistance to Fusarenon-X. This suggests that mutations affecting the binding site of Fusarenon-X on the ribosome can lead to resistance. []
Q11: What are the primary toxicological concerns associated with Fusarenon-X?
A11: Fusarenon-X is a cytotoxic mycotoxin known to cause various adverse effects, including:
- Immunosuppression: It suppresses the immune system by interfering with lymphocyte function and inducing suppressor cells. [, ]
- Gastrointestinal disturbances: It is known to cause emesis (vomiting) in various species, including mink, pigs, and dogs. []
- Growth retardation: Exposure during pregnancy can lead to fetal growth retardation in animal models. []
- Apoptosis: It can induce programmed cell death in various organs, including the liver, kidney, and spleen. []
Q12: Have any long-term carcinogenic effects been observed with Fusarenon-X exposure in animal models?
A: While long-term studies in rats revealed a low overall tumor incidence, some unusual tumors were observed only in the Fusarenon-X treated groups, suggesting a potential for carcinogenic effects. [] Further research is needed to fully elucidate its carcinogenic potential.
Q13: What analytical techniques are commonly employed for the detection and quantification of Fusarenon-X in food and feed samples?
A13: Various analytical methods have been developed and validated for the analysis of Fusarenon-X. Commonly employed techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity for the detection and quantification of Fusarenon-X. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode-array detection (DAD) or mass spectrometry (MS), allows for the separation and quantification of Fusarenon-X in complex matrices. [, , , , ]
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers enhanced sensitivity and resolution compared to traditional HPLC methods, enabling the detection of Fusarenon-X at very low levels. [, , , ]
Q14: What are the key parameters considered during the validation of analytical methods for Fusarenon-X determination?
A14: Method validation is crucial for ensuring the reliability and accuracy of analytical results. Key parameters assessed during validation include:
Q15: When was Fusarenon-X first isolated and characterized?
A: While a specific year for its initial discovery is not provided in these articles, research on Fusarenon-X and its effects on protein synthesis dates back to at least the 1970s. []
Q16: How does research on Fusarenon-X contribute to broader scientific understanding beyond its direct toxicological impact?
A16: The study of Fusarenon-X extends beyond its toxicological relevance and provides valuable insights into:
- Plant-Pathogen Interactions: Investigating its detoxification in plants, such as through glucosylation by specific UDP-glucosyltransferases, sheds light on plant defense mechanisms against fungal pathogens. []
Q17: Is there a correlation between environmental factors and the production of Fusarenon-X by Fusarium species?
A: Yes, research indicates that environmental factors like temperature and nutrient availability significantly influence Fusarenon-X production. For example, its production is favored at moderate temperatures (around 27°C) and enhanced by the presence of peptone or yeast extract in the growth medium. [] Similarly, precipitation patterns have been linked to varying levels of Fusarenon-X contamination in wheat. [, ]
Q18: How does the contamination of agricultural products with Fusarenon-X affect human health?
A18: Fusarenon-X contamination of staple foods like wheat and barley poses a potential risk to human health. Its presence can lead to food poisoning characterized by vomiting and gastrointestinal discomfort. While no direct link between Fusarenon-X and specific human diseases has been established definitively, its known toxicity raises concerns regarding its long-term impact on human health, particularly concerning its potential carcinogenicity and immunosuppressive effects.
Q19: Can the type of cereal influence the type and quantity of Fusarium mycotoxins produced?
A: Yes, the type of cereal substrate can influence mycotoxin production. Research shows that while rice supports the highest toxicity levels of Fusarenon-X, other grains like barley, wheat, and corn also support its production to varying degrees. [] Additionally, different Fusarium species exhibit preferences for specific cereals, impacting the profile of mycotoxins found.
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